An In-depth Technical Guide to Crotonic Acid: From Core Chemical Properties to Advanced Applications
An In-depth Technical Guide to Crotonic Acid: From Core Chemical Properties to Advanced Applications
This guide provides a comprehensive technical overview of crotonic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's fundamental chemical properties, structure, and reactivity, and explores its significant applications, particularly in the synthesis of polymers and pharmaceuticals. The information presented herein is grounded in established scientific literature to ensure technical accuracy and provide actionable insights for laboratory and industrial applications.
Molecular Structure and Stereoisomerism
Crotonic acid, systematically named (2E)-but-2-enoic acid, is a short-chain unsaturated carboxylic acid with the chemical formula C₄H₆O₂.[1][2] Its structure features a carboxyl group (-COOH) conjugated with a carbon-carbon double bond, which is the basis for its reactivity.[1] The molecule exists as two geometric isomers, cis (Z) and trans (E), due to the restricted rotation around the double bond.[3][4]
The trans isomer, commonly referred to as crotonic acid, is the more stable of the two and is a white crystalline solid at room temperature.[4][5] The cis isomer, known as isocrotonic acid, is a liquid.[4] The greater stability of the trans isomer is attributed to reduced steric hindrance between the methyl and carboxyl groups, which are positioned on opposite sides of the double bond.[1]
Caption: Geometric Isomers of Crotonic Acid.
Physicochemical Properties
The physical and chemical properties of crotonic acid are pivotal to its handling, reactivity, and applications. The trans isomer is a white, needle-like crystalline solid with a pungent odor.[4] It exhibits moderate solubility in water, which increases with temperature, and is readily soluble in many organic solvents, including ethanol and acetone.[3][6]
| Property | Value | References |
| Molecular Formula | C₄H₆O₂ | [1][7] |
| Molar Mass | 86.09 g/mol | [2][6] |
| Melting Point | 70-73 °C | [2][8] |
| Boiling Point | 185-189 °C | [2][8] |
| Density | 1.02 g/cm³ | [2] |
| pKa | 4.69 | [2][6] |
| Water Solubility | 94 g/L at 25 °C | [4][8] |
| Flash Point | 88 °C | [4][9] |
Spectroscopic Data
The structural features of crotonic acid can be elucidated through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of trans-crotonic acid typically shows a doublet for the methyl protons, and two distinct signals for the vinylic protons, often appearing as a doublet of quartets and a doublet, respectively. The carboxylic acid proton appears as a broad singlet. The chemical shift of one of the vinylic protons is notably downfield due to the deshielding effect of the adjacent carboxyl group.[10]
-
¹³C NMR: The carbon NMR spectrum displays four distinct signals corresponding to the methyl carbon, the two sp² hybridized carbons of the double bond, and the carbonyl carbon of the carboxylic acid.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum of crotonic acid is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C=C stretch and C-H bends of the alkene and methyl groups.[12]
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molar mass, along with characteristic fragmentation patterns.[7]
Chemical Reactivity and Key Reactions
The chemical reactivity of crotonic acid is dictated by the presence of both a carboxylic acid group and a carbon-carbon double bond. This dual functionality allows it to participate in a wide range of chemical transformations.[4]
Reactions of the Carboxylic Acid Group
-
Esterification: Crotonic acid can be esterified with alcohols in the presence of an acid catalyst to form crotonate esters.[4] This reaction is fundamental to the synthesis of various polymers and fine chemicals.
-
Acid Halide Formation: Reaction with thionyl chloride (SOCl₂) or other halogenating agents converts crotonic acid into crotonyl chloride, a more reactive derivative used in acylation reactions.[4]
-
Anhydride Formation: Crotonic anhydride can be synthesized from crotonic acid, for example, by reacting crotonyl chloride with sodium crotonate.[4]
Reactions of the Carbon-Carbon Double Bond
-
Addition Reactions: The double bond readily undergoes addition reactions. For instance, catalytic hydrogenation reduces crotonic acid to butyric acid.[2][4] Halogens and hydrogen halides also add across the double bond to yield substituted butyric acids.[4]
-
Polymerization: Crotonic acid can undergo polymerization and copolymerization. Its copolymers with vinyl acetate are of significant industrial importance, finding use in adhesives and coatings.[2][3]
-
Diels-Alder Reaction: Due to its dienophilic nature, crotonic acid can participate in Diels-Alder reactions with conjugated dienes to form cyclic compounds.[4][9]
-
Oxidation: The double bond can be oxidized using reagents like potassium permanganate or osmium tetroxide to form 2,3-dihydroxybutanoic acid.[2][4]
Caption: Overview of Key Reactions of Crotonic Acid.
Synthesis and Production
Industrial Production
The primary industrial route for the synthesis of crotonic acid is the oxidation of crotonaldehyde.[2][13] This process is typically carried out using air or oxygen as the oxidant, often in the presence of a catalyst to improve efficiency and selectivity.[4][14] The reaction mixture is then purified, commonly through fractional distillation and crystallization, to yield high-purity trans-crotonic acid.[4][13]
Laboratory Synthesis
On a laboratory scale, crotonic acid can be prepared through several methods, including:
-
Knoevenagel Condensation: The condensation of acetaldehyde with malonic acid in the presence of a base like pyridine.[2]
-
Aldol Condensation: The aldol condensation of acetaldehyde, followed by dehydration of the resulting 3-hydroxybutanal and subsequent oxidation.
-
Alkaline Hydrolysis of Allyl Cyanide: This method involves the hydrolysis of allyl cyanide followed by an intramolecular rearrangement of the double bond.[2]
Applications in Research and Drug Development
Crotonic acid and its derivatives are valuable building blocks in organic synthesis and have found numerous applications in the pharmaceutical and polymer industries.
Pharmaceutical Intermediates
Crotonic acid derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[3][15] For instance:
-
DL-Threonine: Crotonic acid can be converted to the amino acid DL-threonine through a reaction with ammonia in the presence of a mercury(II) acetate catalyst.[2]
-
Crotamiton: The reaction of crotonyl chloride with N-ethyl-2-methylaniline yields crotamiton, a medication used as a scabicide and antipruritic.[2][13]
-
Cardiovascular Drugs: Derivatives such as methyl 3-aminocrotonate are intermediates in the synthesis of dihydropyridine-type calcium channel blockers like nifedipine and felodipine, which are used to treat hypertension and angina.[15]
Polymer Chemistry
The ability of crotonic acid to copolymerize with other monomers is one of its most significant industrial applications.[3]
-
Adhesives and Coatings: Copolymers of crotonic acid and vinyl acetate are widely used in the formulation of paints, adhesives, and lacquers.[2][15] The incorporation of crotonic acid improves the hardness, water resistance, and adhesive properties of the resulting polymer.[3]
-
Hydrogels: Copolymers of crotonic acid with monomers like acrylamide can form hydrogels.[15][16] These hydrogels have potential applications in controlled-release drug delivery systems and as superabsorbent materials.[15][16]
Safety and Handling
Crotonic acid is a corrosive substance that can cause severe skin burns and eye damage.[17][18] It is also harmful if swallowed.[17] Therefore, appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, should always be worn when handling this chemical.[17][19] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[19][20]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]
Store crotonic acid in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[19]
References
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Filo. (2025, October 19). what is structure of crotonic acid?. Retrieved from [Link]
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Chemcess. (n.d.). Crotonic Acid: Properties, Reactions, Production And Uses. Retrieved from [Link]
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Wikipedia. (n.d.). Crotonic acid. Retrieved from [Link]
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Merck Index. (n.d.). Crotonic Acid. Retrieved from [Link]
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Britannica. (n.d.). Crotonic acid | chemical compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Industrial Utility of Crotonic Acid (CAS 107-93-7). Retrieved from [Link]
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Hocking, M. B. (1972). The Effect of Heat on cis- and trans-Crotonic Acids: Alternatives to Direct cis–trans Isomerism. Canadian Journal of Chemistry, 50(8), 1224-1232. Retrieved from [Link]
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Kono Chem. (2022, August 25). What Are The Specific Applications Of Crotonic Acid?. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Crotonic acid. Retrieved from [Link]
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Bio-Rad. (2005, October 9). Crotonic acid MSDS. Retrieved from [Link]
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Dr. Divya P N. (2021, June 24). CROTONIC ACID [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2025, August 6). The Effect of Heat on cis- and trans-Crotonic Acids: Alternatives to Direct cis–trans Isomerism. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
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Eureka. (n.d.). Method for synthesizing crotonic acid by oxidizing croton aldehyde selectively. Retrieved from [Link]
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SpectraBase. (n.d.). alpha-Crotonic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). alpha-Crotonic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). US4918225A - Process for the preparation of pure crotonic acids.
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ResearchGate. (n.d.). 1 H NMR spectra of crotonic acid 11 (a) and derivatives 8a (b), 8e (c) and 9a (d). Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of crotonic acid with amines. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Crotonic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Graphical abstract:polyacrylamide/crotonic acid and its composites: Copolymer, Hydrogel, Cross-linked polymer, Nanocomposite, Carbon Nanotube …. Retrieved from [Link]
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University of Baghdad Digital Repository. (n.d.). Synthesis and Polymerization of Crotonic acid – co-Proflavin and substituted with different acid anhydride. Retrieved from [Link]
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ResearchGate. (2020, June 20). (PDF) Synthesis and Polymerization of Crotonic acid -co-Proflavin and substituted with different acid anhydride. Retrieved from [Link]
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